Cas no 2138523-57-4 (5-(1H-imidazol-4-yl)-2,3-dimethylaniline)

5-(1H-imidazol-4-yl)-2,3-dimethylaniline 化学的及び物理的性質
名前と識別子
-
- 5-(1H-imidazol-4-yl)-2,3-dimethylaniline
- 2138523-57-4
- EN300-1142519
-
- インチ: 1S/C11H13N3/c1-7-3-9(4-10(12)8(7)2)11-5-13-6-14-11/h3-6H,12H2,1-2H3,(H,13,14)
- InChIKey: NTWIZPWPOAZQNE-UHFFFAOYSA-N
- ほほえんだ: N1C=NC=C1C1C=C(C(C)=C(C)C=1)N
計算された属性
- せいみつぶんしりょう: 187.110947427g/mol
- どういたいしつりょう: 187.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 54.7Ų
5-(1H-imidazol-4-yl)-2,3-dimethylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1142519-0.1g |
5-(1H-imidazol-4-yl)-2,3-dimethylaniline |
2138523-57-4 | 95% | 0.1g |
$653.0 | 2023-10-26 | |
Enamine | EN300-1142519-0.25g |
5-(1H-imidazol-4-yl)-2,3-dimethylaniline |
2138523-57-4 | 95% | 0.25g |
$683.0 | 2023-10-26 | |
Enamine | EN300-1142519-0.05g |
5-(1H-imidazol-4-yl)-2,3-dimethylaniline |
2138523-57-4 | 95% | 0.05g |
$624.0 | 2023-10-26 | |
Enamine | EN300-1142519-1g |
5-(1H-imidazol-4-yl)-2,3-dimethylaniline |
2138523-57-4 | 95% | 1g |
$743.0 | 2023-10-26 | |
Enamine | EN300-1142519-10g |
5-(1H-imidazol-4-yl)-2,3-dimethylaniline |
2138523-57-4 | 95% | 10g |
$3191.0 | 2023-10-26 | |
Enamine | EN300-1142519-0.5g |
5-(1H-imidazol-4-yl)-2,3-dimethylaniline |
2138523-57-4 | 95% | 0.5g |
$713.0 | 2023-10-26 | |
Enamine | EN300-1142519-1.0g |
5-(1H-imidazol-4-yl)-2,3-dimethylaniline |
2138523-57-4 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1142519-2.5g |
5-(1H-imidazol-4-yl)-2,3-dimethylaniline |
2138523-57-4 | 95% | 2.5g |
$1454.0 | 2023-10-26 | |
Enamine | EN300-1142519-5g |
5-(1H-imidazol-4-yl)-2,3-dimethylaniline |
2138523-57-4 | 95% | 5g |
$2152.0 | 2023-10-26 |
5-(1H-imidazol-4-yl)-2,3-dimethylaniline 関連文献
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Tangpo Yang,Xin Li,Xiang David Li RSC Adv., 2020,10, 42076-42083
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
5-(1H-imidazol-4-yl)-2,3-dimethylanilineに関する追加情報
Introduction to 5-(1H-imidazol-4-yl)-2,3-dimethylaniline (CAS No. 2138523-57-4)
5-(1H-imidazol-4-yl)-2,3-dimethylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 2138523-57-4, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic amine has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both an imidazole ring and a dimethyl-substituted aniline moiety makes it a versatile scaffold for further chemical modifications and biological evaluations.
The compound's molecular structure, characterized by a fused system of an imidazole ring connected to a benzene ring with two methyl groups at the 2 and 3 positions, endows it with distinct electronic and steric properties. These features are particularly relevant in the design of molecules that interact with biological targets, such as enzymes and receptors. The imidazole ring, known for its ability to participate in hydrogen bonding and metal coordination, adds another layer of complexity to its potential interactions within biological systems.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 5-(1H-imidazol-4-yl)-2,3-dimethylaniline has emerged as a promising candidate in this context. Its structural motif is reminiscent of several bioactive molecules that have shown promise in preclinical studies. The dimethyl substituents on the aniline ring not only enhance lipophilicity but also influence the compound's solubility and metabolic stability, making it an attractive candidate for further development.
One of the most compelling aspects of 5-(1H-imidazol-4-yl)-2,3-dimethylaniline is its potential as a lead compound for drug discovery. Researchers have been exploring its derivatives to identify molecules with enhanced pharmacological profiles. For instance, modifications at the imidazole ring or the aromatic core can lead to compounds with improved binding affinity or selectivity towards specific biological targets. Such structural diversifications are crucial in optimizing drug candidates for clinical translation.
The compound's reactivity also makes it a valuable intermediate in synthetic chemistry. The imidazole ring can undergo various chemical transformations, including nucleophilic substitutions, metal-catalyzed coupling reactions, and cyclizations, which are essential for constructing more complex molecules. This versatility allows chemists to tailor the compound's properties for specific applications, whether in pharmaceuticals or materials science.
Recent advancements in computational chemistry have further accelerated the exploration of 5-(1H-imidazol-4-yl)-2,3-dimethylaniline's potential. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level. These simulations have helped predict binding affinities and identify key residues involved in molecular recognition. Such computational approaches are indispensable in modern drug discovery pipelines, enabling researchers to prioritize the most promising candidates for experimental validation.
Moreover, the synthesis of 5-(1H-imidazol-4-yl)-2,3-dimethylaniline has been optimized to ensure scalability and cost-effectiveness. Multi-step synthetic routes have been developed that minimize byproduct formation and maximize yield. These improvements are critical for transitioning from laboratory-scale research to industrial production, where efficiency and sustainability are paramount.
The pharmacological profile of 5-(1H-imidazol-4-yl)-2,3-dimethylaniline is still under investigation, but preliminary studies suggest that it may exhibit interesting biological activities. For example, its derivatives have shown potential as kinase inhibitors or modulators of ion channels. These activities are of particular interest due to the therapeutic relevance of these targets in various diseases, including cancer and neurological disorders.
In conclusion,5-(1H-imidazol-4-yl)-2,3-dimethylaniline (CAS No. 2138523-57-4) represents a fascinating compound with broad applications in pharmaceutical research and chemical synthesis. Its unique structural features and potential biological activities make it a valuable scaffold for further exploration. As research continues to uncover new therapeutic avenues,5-(1H-imidazol-4-yl)-2,3-dimethylaniline is poised to play a significant role in the development of next-generation therapeutics.
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